molecular formula C6H10O B14692151 2,5-Hexadien-1-ol

2,5-Hexadien-1-ol

Cat. No.: B14692151
M. Wt: 98.14 g/mol
InChI Key: DBYJIWYDEHDKJS-SNAWJCMRSA-N
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Description

2,5-Hexadien-1-ol is an organic compound with the molecular formula C6H10O. It is a dienol, meaning it contains both double bonds and a hydroxyl group. This compound is known for its role in various organic synthesis reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Hexadien-1-ol can be synthesized through several methods, one of which involves the Diels-Alder reaction. This reaction typically involves the cycloaddition of a diene and a dienophile. For example, the reaction between (2E,4E)-hexa-2,4-dien-1-ol and maleic anhydride in toluene under reflux conditions can produce a highly functionalized cyclohexene derivative .

Industrial Production Methods: In industrial settings, this compound is often produced as an intermediate in the synthesis of fragrances, flavors, and other fine chemicals. The production process may involve catalytic hydrogenation or other methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Hexadien-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group into a chloride.

Major Products:

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces saturated alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,5-Hexadien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Hexadien-1-ol in chemical reactions involves its ability to act as a diene in Diels-Alder reactions. The compound’s double bonds participate in cycloaddition reactions, forming new cyclic structures. The hydroxyl group can also undergo various transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

    2,4-Hexadien-1-ol: Another dienol with similar properties but different positional isomerism.

    2,5-Hexadien-1-one: A ketone with similar carbon skeleton but different functional group.

    2,4-Hexadien-1-one: Another ketone with different positional isomerism.

Uniqueness: 2,5-Hexadien-1-ol is unique due to its specific arrangement of double bonds and hydroxyl group, which makes it particularly useful in Diels-Alder reactions and other synthetic applications. Its ability to undergo a wide range of chemical transformations further enhances its utility in various fields .

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(2E)-hexa-2,5-dien-1-ol

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2,4-5,7H,1,3,6H2/b5-4+

InChI Key

DBYJIWYDEHDKJS-SNAWJCMRSA-N

Isomeric SMILES

C=CC/C=C/CO

Canonical SMILES

C=CCC=CCO

Origin of Product

United States

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